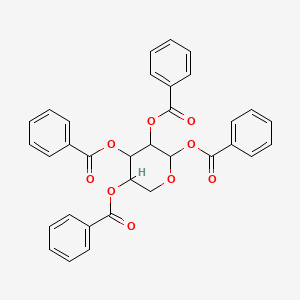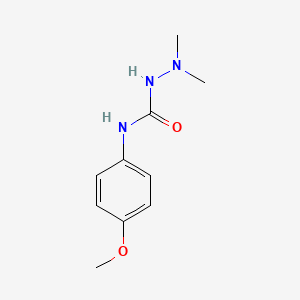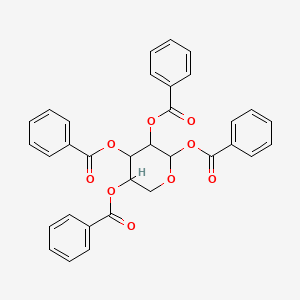
alpha-d-Arabinose tetrabenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-d-Arabinose tetrabenzoate is a derivative of arabinose, a pentose sugar. This compound is characterized by the presence of four benzoate groups attached to the arabinose molecule. It is used in various chemical and biochemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-d-Arabinose tetrabenzoate typically involves the esterification of alpha-d-Arabinose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The process involves multiple steps, including the protection of hydroxyl groups, esterification, and deprotection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Alpha-d-Arabinose tetrabenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoate groups back to hydroxyl groups.
Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include derivatives of arabinose with modified functional groups, such as hydroxyl, carboxyl, or other substituted groups .
Scientific Research Applications
Alpha-d-Arabinose tetrabenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic applications, including drug delivery systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of alpha-d-Arabinose tetrabenzoate involves its interaction with specific enzymes and proteins. The benzoate groups can influence the binding affinity and specificity of the compound towards its molecular targets. This interaction can modulate various biochemical pathways, including those involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- Beta-l-Arabinose tetrabenzoate
- Beta-d-Ribopyranose tetrabenzoate
- Beta-Xylofuranose tetrabenzoate
- Pentaerythritol tetrabenzoate
Uniqueness
Alpha-d-Arabinose tetrabenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biochemical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
7473-44-1 |
|---|---|
Molecular Formula |
C33H26O9 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(4,5,6-tribenzoyloxyoxan-3-yl) benzoate |
InChI |
InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2 |
InChI Key |
YHLULIUXPPJCPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


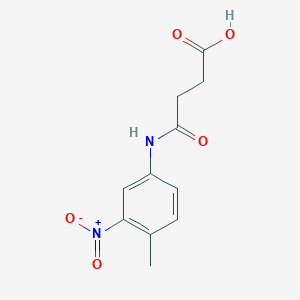


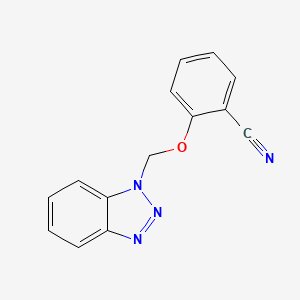
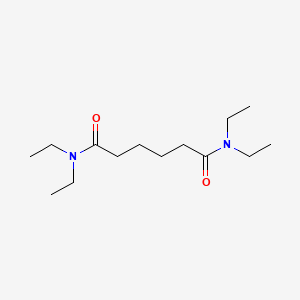

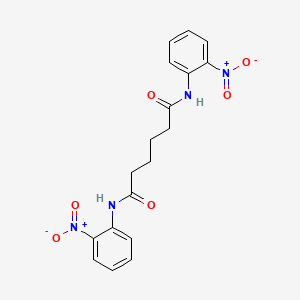


![1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)

